molecular formula C22H19ClN4O2S B295765 6-[2-(benzyloxy)-5-chlorobenzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-[2-(benzyloxy)-5-chlorobenzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B295765
M. Wt: 438.9 g/mol
InChI Key: JTNAMIRFSUPAIJ-GLGSTRKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(benzyloxy)-5-chlorobenzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiadiazolo[3,2-a]pyrimidin-7-one family, which has been reported to exhibit a wide range of biological activities.

Scientific Research Applications

6-[2-(benzyloxy)-5-chlorobenzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. Several studies have investigated the potential therapeutic applications of this compound in various diseases, such as cancer, viral infections, and inflammatory disorders.

Mechanism of Action

The exact mechanism of action of 6-[2-(benzyloxy)-5-chlorobenzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting specific enzymes or signaling pathways involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, modulation of immune responses, and suppression of inflammatory cytokines. These effects have been observed in various in vitro and in vivo models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[2-(benzyloxy)-5-chlorobenzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

Several future directions for research on 6-[2-(benzyloxy)-5-chlorobenzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be identified. These include investigating the potential therapeutic applications of this compound in various diseases, elucidating its mechanism of action, optimizing its pharmacokinetics and bioavailability, and developing novel analogs with improved biological activities. Furthermore, the use of advanced techniques, such as molecular modeling and structure-activity relationship studies, may aid in the design and development of more potent and selective compounds.

Synthesis Methods

The synthesis of 6-[2-(benzyloxy)-5-chlorobenzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the condensation of 2-amino-5-isopropyl-1,3,4-thiadiazole with 2-(benzyloxy)-5-chlorobenzaldehyde in the presence of a base. The resulting intermediate is then cyclized with cyanamide to yield the final product.

Properties

Molecular Formula

C22H19ClN4O2S

Molecular Weight

438.9 g/mol

IUPAC Name

(6Z)-6-[(5-chloro-2-phenylmethoxyphenyl)methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C22H19ClN4O2S/c1-13(2)21-26-27-19(24)17(20(28)25-22(27)30-21)11-15-10-16(23)8-9-18(15)29-12-14-6-4-3-5-7-14/h3-11,13,24H,12H2,1-2H3/b17-11-,24-19?

InChI Key

JTNAMIRFSUPAIJ-GLGSTRKCSA-N

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=C(C=CC(=C3)Cl)OCC4=CC=CC=C4)/C(=O)N=C2S1

SMILES

CC(C)C1=NN2C(=N)C(=CC3=C(C=CC(=C3)Cl)OCC4=CC=CC=C4)C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=C(C=CC(=C3)Cl)OCC4=CC=CC=C4)C(=O)N=C2S1

Origin of Product

United States

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